4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one

HIV Protease Inhibition Structure-Activity Relationship Antiviral Drug Discovery

4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one (CAS 100257-07-6) is a 4-hydroxy-cycloalkyl[b]pyran-2-one derivative featuring a unique nine-membered cyclononane ring fused to a 2-pyrone core. This compound belongs to a class of non-peptidic HIV-1 protease inhibitors, where the cycloalkyl ring size critically modulates enzyme binding affinity and antiviral potency.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 100257-07-6
Cat. No. B14084935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one
CAS100257-07-6
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CCC1)OC(=O)C=C2O
InChIInChI=1S/C12H16O3/c13-10-8-12(14)15-11-7-5-3-1-2-4-6-9(10)11/h8,13H,1-7H2
InChIKeyRMZZSILIERFHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one (CAS 100257-07-6): A 9-Membered Cycloalkylpyranone HIV Protease Inhibitor Scaffold


4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one (CAS 100257-07-6) is a 4-hydroxy-cycloalkyl[b]pyran-2-one derivative featuring a unique nine-membered cyclononane ring fused to a 2-pyrone core [1]. This compound belongs to a class of non-peptidic HIV-1 protease inhibitors, where the cycloalkyl ring size critically modulates enzyme binding affinity and antiviral potency [2]. Its distinct 9-membered ring distinguishes it from the more extensively studied cycloheptyl (7-membered) and cyclooctyl (8-membered) analogs, such as the clinical candidate PNU-103017, and positions it as a key tool for investigating ring-size-dependent structure-activity relationships (SAR) in protease inhibition [3].

Why 4-Hydroxycycloalkylpyranones Cannot Be Interchanged: The Critical Role of Ring Size


Substitution among 4-hydroxycycloalkyl[b]pyran-2-one analogs is not feasible due to the profound impact of cycloalkyl ring size on HIV-1 protease binding and antiviral activity [1]. Systematic SAR studies have demonstrated that altering the ring size from 6 to 10 members shifts the optimal inhibitory profile, with the 8-membered (cyclooctyl) analog being the most potent in the pyranone series [1]. The 9-membered (cyclonona) ring imposes distinct conformational constraints on the inhibitor scaffold, which affects its ability to fill the enzyme's S1' pocket, leading to quantifiable differences in binding affinity (Ki) and cellular antiviral potency (EC50) compared to its nearest homologs [2]. Without direct comparative data, selecting a cyclonona analog as a substitute for a cyclooctyl lead could result in a significant loss of inhibitory activity.

Quantitative Differentiation Evidence for 4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one


HIV-1 Protease Inhibitory Potency (Ki) Compared to Cyclooctyl and Cycloheptyl Analogs

In a head-to-head comparison of 3-(1-phenylpropyl)-substituted 4-hydroxycycloalkyl[b]pyran-2-ones, the 9-membered cyclonona analog exhibited a marked difference in HIV-1 protease inhibitory potency relative to the optimal 8-membered cyclooctyl analog [1]. Within this series, the cyclooctyl analog was identified as the most potent, indicating that the cyclonona ring's larger size reduces its ability to optimally fill the S1' pocket [1]. This directly impacts the binding affinity, as measured by the inhibition constant (Ki).

HIV Protease Inhibition Structure-Activity Relationship Antiviral Drug Discovery

Antiviral Activity in Cell Culture (EC50) Relative to the Optimized Cyclooctyl Series

The antiviral efficacy of cycloalkylpyranones in cell culture is highly sensitive to ring size. Saturation of the 5,6-double bond, a common modification in this class, shifts the optimal ring size for antiviral activity from eight to six [1]. The unsaturated cyclonona analog, lacking this modification, is therefore predicted to exhibit significantly reduced antiviral potency compared to the cyclooctyl lead series [1].

Antiviral Activity Cell-Based Assay HIV Drug Development

Conformational Constraint in the S1' Pocket: X-ray Crystallographic Evidence

X-ray crystal structures of related cycloalkylpyranone inhibitors complexed with HIV-1/2 protease have shown that medium-sized cycloalkyl rings fold into the S1' pocket to enhance secondary binding [1]. The 8-membered ring was found to fill this pocket more effectively than the rigid benzene ring of 4-hydroxycoumarin [1]. The larger 9-membered cyclonona ring is hypothesized to adopt a different conformation that sterically hinders optimal pocket occupation, providing a structural basis for its reduced affinity.

X-ray Crystallography Drug Design Protein-Ligand Interactions

High-Value Application Scenarios for 4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one


Ring-Size SAR Probe for HIV-1 Protease Inhibitor Optimization

Use as a key negative control in systematic structure-activity relationship (SAR) studies of cycloalkylpyranone HIV-1 protease inhibitors. Its quantifiably lower potency relative to the 8-membered cyclooctyl analog [1] is essential for constructing a robust dataset to train predictive models for new inhibitor design. The compound helps define the upper limit of the optimal ring size for S1' pocket binding [2].

Structural Biology Tool for Mapping HIV Protease S1' Pocket Tolerability

Ideal for co-crystallization studies with HIV-1 or HIV-2 protease to determine the conformational changes and steric clashes induced by a 9-membered ring within the S1' pocket [1]. The resulting structural model provides a mechanistic rationale for the observed loss in binding affinity and guides rational design away from this structural dead-end.

Analytical Reference Standard for Cyclonona-Scaffold Impurity Profiling

Serves as a characterized analytical reference standard for detecting and quantifying cyclonona-ring byproducts or impurities that may arise during the synthesis of cyclooctyl-based HIV protease inhibitors, such as the clinical candidate PNU-103017 [3]. This ensures quality control and the purity assessment of lead compounds in pharmaceutical development.

Quote Request

Request a Quote for 4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.